molecular formula C11H14ClNO B1655647 2-chloro-N-(1-phenylethyl)propanamide CAS No. 40023-41-4

2-chloro-N-(1-phenylethyl)propanamide

Cat. No.: B1655647
CAS No.: 40023-41-4
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-UHFFFAOYSA-N
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Description

Contextualization of 2-chloro-N-(1-phenylethyl)propanamide within Halogenated Amide Derivatives

The compound this compound is a specific example of a substituted propanamide that falls under the broader category of halogenated amide derivatives. Its structure is defined by a propanamide backbone with a chlorine atom at the second carbon position and a 1-phenylethyl group attached to the nitrogen atom.

Halogenated amides are compounds that contain at least one halogen atom and an amide functional group. The presence of the halogen, in this case, chlorine, significantly influences the molecule's reactivity. The carbon-chlorine bond can be susceptible to nucleophilic substitution reactions, making compounds like this compound potentially useful as intermediates in the synthesis of more complex molecules. nih.gov

A closely related class of compounds, chloroacetamides, has been extensively studied for other applications. Research has shown that many chloroacetamide derivatives exhibit herbicidal activity. cambridge.orgekb.egekb.eg These compounds often act by inhibiting the synthesis of very-long-chain fatty acids in plants, a mechanism that is crucial for their growth. researchgate.net The structural similarity of this compound to this class of herbicides suggests a potential, though not explicitly studied, area of interest. The alkylating reactivity of the chloroacetamide group is a key factor in its biological activity. nih.gov

Below is a table summarizing the known physical and chemical properties of this compound.

PropertyValue
CAS Number 40023-41-4
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Density 1.112 g/cm³
Boiling Point 364.6 °C at 760 mmHg

Note: The data in this table is compiled from chemical supplier databases and may not have been experimentally verified by the author.

Academic Significance and Research Scope of Chiral Amide Scaffolds

A critical feature of this compound is its chirality. The presence of a stereocenter at the first carbon of the 1-phenylethyl group means the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiral amides are of immense significance in academia and industry, particularly in the field of pharmaceutical chemistry. mdpi.com

The biological activity of a chiral molecule is often dependent on its specific stereochemistry, as it interacts with other chiral molecules in the body, such as enzymes and receptors. Therefore, the ability to synthesize a single enantiomer of a compound is a crucial aspect of modern drug development. mdpi.com Chiral amides are important structural motifs found in many natural products and pharmaceuticals. mdpi.com

The academic research scope for chiral amide scaffolds is broad. They are often used as key intermediates in asymmetric synthesis, where the existing chirality in the amide is used to direct the formation of new stereocenters in a controlled manner. mdpi.com The development of new methods for the enantioselective synthesis of chiral amides is an active area of research, with various chiral catalysts and auxiliaries being employed to achieve high levels of stereocontrol. mdpi.com

Furthermore, compounds containing chiral amide scaffolds are studied for their potential to act as ligands for metal catalysts or as organocatalysts themselves. The defined three-dimensional structure of these molecules can create a specific chiral environment that facilitates stereoselective transformations. The study of related compounds has shown their utility as synthetically viable active pharmaceutical ingredients (APIs) that can undergo a variety of chemical transformations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXOZATHLLEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396630
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-41-4
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N 1 Phenylethyl Propanamide and Its Stereoisomers

Established Synthetic Pathways for α-Chloropropanamides

The foundational methods for synthesizing α-chloropropanamides, including 2-chloro-N-(1-phenylethyl)propanamide, rely on two key chemical steps: the formation of the amide bond and the halogenation of the alpha-carbon.

Conventional Amide Bond Formation Strategies

The most common and direct method for forming the amide linkage in this compound is the reaction of an activated derivative of 2-chloropropanoic acid with (1-phenylethyl)amine. A classic example of this is the Schotten-Baumann reaction, which typically involves the use of an acyl chloride.

In a representative procedure, 2-chloropropionyl chloride is added dropwise to a solution of (1-phenylethyl)amine. The reaction is often carried out in a biphasic system or in the presence of a base, such as aqueous sodium hydroxide (B78521) or a tertiary amine, to neutralize the hydrochloric acid byproduct. This method is efficient for producing the racemic or diastereomeric mixture of the target compound, depending on the chirality of the starting amine.

A specific example for a related compound, 2-chloro-N-(p-tolyl)propanamide, involves adding α-chloropropionyl chloride to a biphasic suspension of p-toluidine (B81030) in toluene (B28343) and aqueous NaOH at 0°C. After warming to room temperature, the product is isolated from the organic phase. A similar approach can be readily adapted for the synthesis of this compound.

Reactant 1Reactant 2BaseSolventTypical Conditions
2-Chloropropionyl chloride(1-phenylethyl)amineAq. NaOH or Et3NToluene or DCM0°C to room temperature

Halogenation at the Alpha-Carbon of Propanamide Derivatives

An alternative strategy involves the initial synthesis of N-(1-phenylethyl)propanamide, followed by chlorination at the α-position. This can be achieved using various chlorinating agents. The starting amide, N-(1-phenylethyl)propanamide, can be synthesized by the reaction of propanoyl chloride with (1-phenylethyl)amine.

The subsequent α-chlorination can be performed using reagents such as N-chlorosuccinimide (NCS). The reaction typically requires the presence of a catalyst or initiator. For instance, the α-halogenation of amides can be achieved by rendering the α-position electrophilic through an umpolung transformation, allowing for the use of halide nucleophiles.

Enantioselective Synthesis of N-(1-phenylethyl)propanamide Stereoisomers

Achieving high stereoselectivity in the synthesis of the different stereoisomers of this compound requires more advanced synthetic strategies that can control the formation of the chiral centers.

Chiral Auxiliary Approaches Utilizing (1-phenylethyl)amine.nih.gov

In the synthesis of this compound, the (1-phenylethyl)amine moiety itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions at the α-carbon. nih.gov When a racemic mixture of 2-chloropropionyl chloride reacts with a single enantiomer of (1-phenylethyl)amine (e.g., (S)-1-phenylethylamine), a mixture of two diastereomers is formed: (R)-2-chloro-N-((S)-1-phenylethyl)propanamide and (S)-2-chloro-N-((S)-1-phenylethyl)propanamide. These diastereomers have different physical properties and can often be separated by chromatography or crystallization.

Furthermore, dynamic kinetic resolution (DKR) processes can be employed to convert the mixture of diastereomers into a single, desired diastereomer. For instance, a crystallization-induced dynamic resolution (CIDR) has been reported for α-chloro-α-aryl acetamides incorporating the (S)-1-phenylethylamine chiral auxiliary. nih.gov In this process, the diastereomeric mixture is subjected to conditions that allow for epimerization of the α-chloro stereocenter, while one of the diastereomers selectively crystallizes from the solution, thus driving the equilibrium towards the formation of that specific stereoisomer. nih.gov

Chiral AuxiliaryReactantKey PrincipleOutcome
(S)-1-phenylethylamineRacemic 2-chloropropionyl chlorideFormation of diastereomersSeparable mixture of diastereomers
(S)-1-phenylethylamineDiastereomeric mixture of α-chloro amidesCrystallization-induced dynamic resolutionEnrichment of a single diastereomer

Asymmetric Catalysis in Propanamide Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-chloroamides. This approach involves the use of a chiral catalyst to control the stereochemistry of the chlorination step. While specific examples for this compound are not abundant in the literature, general principles of asymmetric α-halogenation of carbonyl compounds can be applied.

For instance, chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully used for the enantioselective α-chlorination of β-keto esters. These catalysts can create a chiral environment around the enolate intermediate, directing the approach of the electrophilic chlorine source to one face of the molecule.

Diastereoselective Synthesis Methods

Diastereoselective synthesis methods aim to control the relative stereochemistry between the two chiral centers in this compound. One approach involves the use of a chiral auxiliary attached to the propanamide moiety, which then directs the stereoselective introduction of the (1-phenylethyl)amine group or the α-chloro substituent.

For example, chiral oxazolidinones can be used as auxiliaries. The N-propanoyl derivative of a chiral oxazolidinone can be halogenated at the α-position with high diastereoselectivity. Subsequent cleavage of the auxiliary and reaction with (1-phenylethyl)amine would yield the desired product. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate intermediate from the electrophile.

Novel Synthetic Strategies and Process Optimization

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a significant process optimization. This approach avoids lengthy separation and purification procedures of intermediate compounds, thereby saving time, resources, and reducing chemical waste.

A highly efficient one-pot procedure has been developed for the direct synthesis of amides from aldehydes and amines under mild conditions. rsc.org This methodology could be adapted for the synthesis of this compound. The protocol involves the direct conversion of both aliphatic and aromatic aldehydes with primary or secondary amines into their corresponding amides. rsc.org This process is notable for its ability to proceed effectively in either aqueous or organic media, offering flexibility in solvent selection. rsc.org

For the specific synthesis of the target compound, this would involve the reaction of 2-chloropropionaldehyde with 1-phenylethylamine (B125046) in a single step. The reaction's broad applicability to various functional groups suggests its potential as a streamlined alternative to traditional multi-step methods that might first involve the oxidation of an alcohol or the conversion of a carboxylic acid to a more reactive species.

Table 1: Scope of One-Pot Amidation from Aldehydes and Amines

Aldehyde Type Amine Type Resulting Product Potential Applicability
Aliphatic Primary Aliphatic Amide Synthesis of this compound
Aliphatic Secondary Aliphatic Amide Synthesis of N-substituted analogues
Aromatic Primary Aromatic Amide General amide synthesis
Aromatic Secondary Aromatic Amide General amide synthesis

This table illustrates the general scope of the one-pot synthesis protocol as described in the literature. rsc.org

The development of catalyst-free reactions is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification.

The most fundamental and widely used catalyst-free amidation technique is the reaction between an amine and a highly reactive carboxylic acid derivative, such as an acyl chloride. This method is often performed under Schotten-Baumann conditions. For instance, the synthesis of the related compound 2-chloro-N-(p-tolyl)propanamide was achieved by the dropwise addition of α-chloropropionyl chloride to a vigorously stirred biphasic suspension of p-toluidine in toluene and an aqueous solution of sodium hydroxide at 273 K. nih.gov This type of reaction is typically high-yielding and proceeds without a specific catalyst, relying on the inherent reactivity of the acyl chloride and using a base to neutralize the hydrochloric acid byproduct. nih.gov

More recently, innovative catalyst-free methods have emerged that avoid the use of sensitive and corrosive acyl chlorides altogether. A notable example is the direct amidation of an aldehyde with an amine. rsc.org This one-pot procedure is inherently catalyst-free and proceeds under mild conditions, making it an attractive and safer alternative. rsc.org The reaction's ability to work in various media, including water, further enhances its environmental credentials. rsc.org

Table 2: Comparison of Catalyst-Free Amidation Methods

Feature Acyl Chloride Method Aldehyde-Amine Method
Reactants 2-chloropropionyl chloride, 1-phenylethylamine 2-chloropropionaldehyde, 1-phenylethylamine
Key Reagents Base (e.g., NaOH) None
Byproducts HCl (neutralized to salt), water Water
Conditions Often biphasic, low to ambient temperature nih.gov Mild, aqueous or organic media rsc.org
Advantages High reactivity, well-established Avoids corrosive acyl chlorides, atom-economical rsc.org

| Disadvantages | Generates stoichiometric salt waste | May have a more limited substrate scope than acyl chlorides |

Stereochemical Investigations of 2 Chloro N 1 Phenylethyl Propanamide

Enantiomer and Diastereomer Isolation and Resolution Techniques

The separation of the four stereoisomers of 2-chloro-N-(1-phenylethyl)propanamide is a significant challenge that requires specialized techniques capable of differentiating between molecules with subtle three-dimensional structural differences.

Chiral Chromatography for Stereoisomer Separation (e.g., HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for the analytical and preparative separation of stereoisomers of chiral pesticides. juniperpublishers.comnih.gov For a compound with multiple chiral centers like this compound, the goal is to resolve all four stereoisomers. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including herbicides. juniperpublishers.comresearchgate.net These CSPs operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the discrimination between stereoisomers.

The separation of the diastereomeric pairs ((R,R)/(S,S) from (R,S)/(S,R)) is typically less challenging than the separation of the enantiomers within each pair. However, a well-chosen chiral column can often resolve all four isomers in a single chromatographic run. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing resolution and analysis time.

Table 1: Representative HPLC Method for Stereoisomer Separation

Parameter Description
Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

| Hypothetical Elution Order | 1. (R,S) 2. (S,R) 3. (R,R) 4. (S,S) |

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred alternative to HPLC for chiral separations due to its advantages of high speed, efficiency, and reduced use of organic solvents. Using supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol (e.g., methanol), SFC can achieve rapid and high-resolution separations on the same types of polysaccharide-based CSPs used in HPLC. The lower viscosity and higher diffusivity of supercritical fluids allow for faster flow rates without compromising separation efficiency.

Crystallization-Based Enantiomeric Enrichment

Crystallization is a classical method for resolving enantiomers, though it is less commonly applied to neutral molecules like amides compared to acids or bases that can readily form salts. The primary method involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties such as solubility, allowing for their separation by fractional crystallization.

For this compound, this would require a chemical modification to introduce a functional group suitable for salt formation, followed by reaction with a chiral resolving agent. A more direct but less common approach for neutral compounds is preferential crystallization or co-crystallization with a chiral co-former. However, there is no specific literature detailing a successful crystallization-based resolution for this particular compound. The high efficiency of chromatographic methods often makes them the preferred choice for separating all four stereoisomers.

Determination of Absolute Configuration

Once the stereoisomers are isolated, determining their absolute three-dimensional arrangement (i.e., assigning the R or S configuration to each chiral center) is a critical final step.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom. To determine the absolute structure, anomalous dispersion effects are measured, and the resulting data can be refined to yield a Flack parameter, which confirms the correctness of the assigned stereochemistry.

While a crystal structure for this compound itself is not available in the public crystallographic databases, an analysis of the closely related compound 2-chloro-N-(p-tolyl)propanamide illustrates the type of detailed structural information obtained from such an experiment. nih.govresearchgate.net This related molecule lacks the second chiral center but provides a clear example of the crystallographic data that would be generated.

Table 2: Illustrative Crystallographic Data for the Related Compound 2-chloro-N-(p-tolyl)propanamide

Parameter Value
Chemical Formula C₁₀H₁₂ClNO
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.5119 (3)
b (Å) 9.6885 (4)
c (Å) 21.8439 (8)
Volume (ų) 2013.05 (13)
Z (molecules/unit cell) 8
Key Hydrogen Bond (D-H···A) N—H···O
N···O Distance (Å) 2.8295 (16)

Data obtained from the crystallographic study of 2-chloro-N-(p-tolyl)propanamide, presented for illustrative purposes. nih.govresearchgate.net

For this compound, obtaining a single, high-quality crystal of one of the pure stereoisomers would be the prerequisite for this analysis. The resulting structure would definitively establish the relative and absolute stereochemistry of that isomer, and by extension, the configurations of the others could be inferred based on the separation scheme.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive tools for assigning absolute configuration, especially when single crystals are unavailable.

The process involves measuring the experimental chiroptical spectrum of a pure enantiomer and comparing it to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R,R isomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

While no specific chiroptical studies have been published for this compound, the feasibility of this approach is well-established. For instance, the absolute configuration of 1-phenylethanol, a key chiral building block of the target molecule, has been successfully determined using VCD spectroscopy combined with theoretical calculations. nih.gov Similarly, ECD has been used to characterize related chiral molecules like 2-phenylpropionic acid. nih.gov These precedents indicate that chiroptical spectroscopy would be a highly suitable method for the stereochemical assignment of the isolated isomers of this compound.

Structure Activity Relationship Sar Studies of 2 Chloro N 1 Phenylethyl Propanamide Derivatives

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional structure of a molecule is paramount in determining its ability to interact with other chiral molecules or biological receptors. For derivatives of 2-chloro-N-(1-phenylethyl)propanamide, conformational analysis reveals the preferred spatial arrangements of the key functional groups, which in turn dictates the efficacy of molecular recognition events.

The flexibility of the N-(1-phenylethyl)propanamide scaffold is largely defined by rotation around several key single bonds, including the N-C(O) amide bond, the C(O)-C(Cl) bond, and the N-C(phenylethyl) bond. Studies on analogous N-phenylethyl amides have shown that the rotation of peripheral phenyl rings can significantly alter the molecular conformation, leading to different crystal packing arrangements. This molecular flexibility is a key factor in the occurrence of polymorphism, where a single compound can exist in multiple crystalline forms.

Substituent Effects on Chiral Recognition Mechanisms

Chiral recognition is a highly specific process governed by the principles of stereochemistry, famously described by the three-point interaction model. acs.org This model posits that for a chiral molecule to be distinguished from its enantiomer by a chiral selector or receptor, a minimum of three simultaneous interactions are required, with at least one being stereochemically dependent. acs.org In the context of this compound derivatives, these interactions can include hydrogen bonds, halogen bonds, π-π stacking, and steric repulsion.

The introduction of substituents onto the phenyl ring of the phenylethyl moiety can profoundly influence the chiral recognition mechanism by altering the electronic and steric properties of the molecule. Crystal structure analysis of a closely related analog, 2-chloro-N-(p-tolyl)propanamide, provides valuable insights. researchgate.netnih.gov In this molecule, the presence of a methyl group on the phenyl ring affects the crystal packing and intermolecular interactions.

Key structural features and intermolecular forces observed in such analogs include:

Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. These interactions form chains of molecules within the crystal lattice. researchgate.netnih.gov

Halogen Bonding: Weak interactions can occur between the chlorine atom and the carbonyl oxygen of a neighboring molecule (C—Cl⋯O=C). researchgate.netnih.gov

Torsion Angles: The orientation of the aryl ring relative to the amide backbone is a critical conformational parameter. In 2-chloro-N-(p-tolyl)propanamide, this twist is characterized by a C(aryl)—N—C(O)—C torsion angle of approximately 179.0°, indicating a nearly planar arrangement of this fragment, while the aryl ring itself is twisted relative to the amide plane with a C(aryl)—C(aryl)—N—C(O) torsion angle of about 45.6°. researchgate.netnih.gov

The nature and position of a substituent on the phenyl ring can modulate these interactions. An electron-donating group like the p-methyl in the tolyl analog can influence the electron density of the π-system, affecting C-H⋯π and π-π interactions. Conversely, electron-withdrawing groups would have the opposite effect. The size of the substituent (steric bulk) can also impose conformational restrictions, favoring certain rotamers and influencing how the molecule presents its interaction points for chiral recognition.

Table 1: Selected Geometric Parameters for 2-chloro-N-(p-tolyl)propanamide Data extracted from crystallographic studies. researchgate.netnih.gov

ParameterValue (Sample 1a)Value (Sample 1b)
Bond Lengths (Å)
C=O1.2233 (18)1.2245 (19)
N—C(amide)1.3448 (19)1.344 (2)
Torsion Angles (°)
C(aryl)-C(aryl)-N-C(O)45.3 (2)45.6 (2)
C(amide)-N-C(O)-C179.00 (13)178.97 (14)
Intermolecular Interactions
N—H⋯O Hydrogen BondPresentPresent
C—Cl⋯O Halogen BondPresentPresent
C—H⋯π InteractionPresentPresent

Modulation of Biological Target Interactions through Structural Analogs

The this compound scaffold is present in molecules with diverse biological activities, including herbicidal and potential therapeutic properties. ontosight.airesearchgate.netijpsr.info Modifying this core structure through the creation of structural analogs is a cornerstone of drug discovery and agrochemical development, aiming to enhance potency, selectivity, and metabolic stability.

The general class of chloroacetamide herbicides, for instance, functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net While the specific target interactions of this compound are not extensively detailed in public literature, SAR principles derived from related compounds can be applied. For example, studies on phenethylamine (B48288) derivatives show that substitutions on the phenyl ring and modifications to the ethylamine (B1201723) backbone significantly affect affinity for biological targets like the 5-HT2A receptor. biomolther.org Similarly, SAR studies on phenethyl nicotinamides as Na(V)1.7 channel blockers demonstrate how structural modifications can address metabolic issues and improve pharmacokinetic profiles. nih.gov

Stereoselective Effects on Binding Affinity and Functional Efficacy

Chirality is a critical factor in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are themselves chiral. The two enantiomers of a chiral molecule can exhibit markedly different binding affinities and functional efficacies. This stereoselectivity arises because only one enantiomer can achieve an optimal three-dimensional fit with the binding site, maximizing favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) and minimizing steric clashes.

For this compound, which contains two chiral centers (at C2 of the propanamide and C1 of the phenylethyl group), four possible stereoisomers exist: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The spatial arrangement of the chloro, methyl, and N-(1-phenylethyl) groups around the propanamide core, combined with the configuration of the phenylethyl chiral center, dictates how the molecule interacts with its biological target. It is common for one stereoisomer to be significantly more active than the others. For example, in the development of antagonists for the TRPV1 receptor, the stereochemistry of the α-methyl on a propanamide B-region was shown to be crucial for making a stereospecific interaction within a hydrophobic pocket of the receptor. This highlights that the precise orientation of even a small group like a methyl can be the difference between a potent and an inactive compound.

Exploration of Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal and agricultural chemistry to swap one atom or functional group for another with similar physical or chemical properties, with the goal of improving the compound's properties without losing the desired biological activity. cambridgemedchemconsulting.comdrughunter.com This technique can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. drughunter.com Bioisosteres are broadly classified as classical (groups with similar size and electronics) and non-classical (structurally distinct groups that produce a similar biological effect). drughunter.com

Applying this concept to the this compound scaffold, several bioisosteric replacements could be explored:

Chlorine Atom: The chlorine at the C2 position is a key feature of chloroacetamides. It could potentially be replaced by other halogens (F, Br) or classical bioisosteres like a trifluoromethyl (CF₃) group or a cyano (CN) group. cambridgemedchemconsulting.com These changes would alter the atom's size, electronegativity, and ability to form halogen bonds, thereby modulating binding affinity and reactivity.

Amide Bond: The amide linkage is susceptible to hydrolysis by metabolic enzymes. It can be replaced with more stable non-classical bioisosteres. For example, a trifluoroethylamine group has been successfully used as an amide bioisostere, mimicking the electronics of the carbonyl group while enhancing metabolic stability. drughunter.com Other replacements could include esters, ketones, or stable heterocyclic rings.

Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings, such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com This can alter the molecule's polarity, solubility, and potential for π-π stacking interactions within a binding site. Introducing substituents onto the ring is also a common strategy to probe the steric and electronic requirements of the target.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupPotential Bioisostere(s)Rationale for Replacement
Chlorine (Cl)Fluorine (F), Bromine (Br), Trifluoromethyl (CF₃), Cyano (CN)Modulate electronegativity, size, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com
Amide (-CONH-)Trifluoroethylamine (-CH₂CF₃NH-), Ketone (-CO-CH₂-), TetrazoleEnhance metabolic stability, alter hydrogen bonding capacity, modify polarity. drughunter.com
Phenyl RingPyridyl, Thienyl, Substituted PhenylModify aromatic interactions (π-π, cation-π), improve pharmacokinetic properties, introduce new interaction points. cambridgemedchemconsulting.com

Mechanistic Investigations and Mode of Action Studies

Elucidation of Molecular Interaction Pathways

The molecular interactions of 2-chloro-N-(1-phenylethyl)propanamide are primarily characterized by its electrophilic nature, allowing it to form covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is central to its mechanism of action.

A significant body of research points to the inhibition of very-long-chain fatty acid elongases (VLCFAEs) as a primary mode of action for chloroacetamide herbicides. nih.gov These enzymes are crucial for the biosynthesis of lipids that are essential components of cell membranes and protective waxes. The proposed mechanism involves the covalent binding of the chloroacetamide molecule to a critical cysteine residue within the active site of the condensing enzyme component of the VLCFAE complex. nih.gov

Direct evidence for this covalent modification comes from studies on other chloroacetamide herbicides like metazachlor (B166288). Mass spectrometric analysis of the interaction between metazachlor and chalcone (B49325) synthase (CHS), a related plant polyketide synthase, demonstrated covalent attachment of the herbicide to the active site cysteine. nih.gov A similar observation was made with stilbene (B7821643) synthase (STS). nih.gov This irreversible inactivation of the enzyme disrupts downstream metabolic pathways. Given the structural similarities, a comparable mechanism of enzyme inhibition is strongly suggested for this compound.

Table 1: Inhibition of Plant Polyketide Synthases by Chloroacetamide Herbicides

EnzymeHerbicideInhibition Level
Chalcone Synthase (CHS)Metazachlor50% inhibition with 1-2 molecules per enzyme subunit
Stilbene Synthase (STS)MetazachlorRequired 20-fold higher concentration than for CHS

This table is based on data for the related chloroacetamide herbicide, metazachlor, and is illustrative of the potential enzyme-inhibiting activity of this compound.

Currently, there is a lack of specific research identifying direct agonistic or antagonistic interactions of this compound with specific cellular receptors. While some N-phenylpropanamide derivatives have been shown to interact with receptors such as opioid receptors, these are typically much more complex molecules. The primary mechanism of action for chloroacetamides is generally considered to be enzyme inhibition rather than receptor modulation.

Beyond direct enzyme inhibition, chloroacetamide herbicides have been shown to modulate broader cellular pathways, often as a consequence of their primary mode of action or through off-target effects. One significant downstream effect is the induction of oxidative stress. nih.gov

Studies on the chloroacetamide herbicide acetochlor (B104951) and its metabolites have demonstrated an increase in the production of reactive oxygen species (ROS) in cells. nih.gov This elevation in ROS can lead to a cascade of detrimental cellular events, including DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death). nih.gov The depletion of cellular antioxidants, such as glutathione (B108866) (GSH), is also a common observation. nih.gov

There is currently no direct scientific evidence to suggest that this compound specifically modulates glutamate (B1630785) uptake or pathways related to cell wall integrity. While some herbicides can affect these processes, this has not been identified as a primary mechanism for the chloroacetamide class. For instance, studies on the antifungal activity of 2-chloro-N-phenylacetamide indicated that it does not act by damaging the fungal cell wall. scielo.br

Table 2: Effects of Chloroacetamides on Cellular Oxidative Stress Markers

Compound ClassObserved EffectCellular Consequence
ChloroacetamidesIncreased Reactive Oxygen Species (ROS)DNA damage, lipid peroxidation
ChloroacetamidesDecreased Glutathione (GSH) levelsReduced antioxidant capacity
ChloroacetamidesInduction of apoptosisProgrammed cell death

This table summarizes general findings for the chloroacetamide class of compounds.

Stereoselectivity in Mechanistic Pathways

This compound is a chiral molecule, meaning it exists as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can significantly influence their biological activity. It is a well-established principle in pharmacology and agrochemistry that different stereoisomers of a chiral compound can exhibit different potencies and even different types of biological activity. juniperpublishers.com

For many chiral herbicides, the herbicidal activity resides primarily in one enantiomer. For example, in the case of phenoxypropanoic-acid herbicides like mecoprop (B166265) and dichlorprop, the R-enantiomers are significantly more active than the S-enantiomers. juniperpublishers.com This stereoselectivity arises from the specific three-dimensional fit required for the molecule to bind to its target enzyme or receptor. juniperpublishers.com

While specific mechanistic studies on the individual stereoisomers of this compound are not widely available in public literature, the existence of distinct CAS numbers for its stereoisomers, such as (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide, underscores the recognition of its stereochemical importance. sigmaaldrich.com It is highly probable that the enzyme inhibition and cellular pathway modulation discussed above are stereoselective, with one isomer being significantly more active than the others. The differential interaction of stereoisomers with the active site of target enzymes like VLCFAEs would be the basis for this selectivity.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and spatial arrangement of atoms in 2-chloro-N-(1-phenylethyl)propanamide can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as complex multiplets due to their varied electronic environments and spin-spin coupling.

Amide Proton (N-H): A broad singlet or doublet for the N-H proton would likely be observed, with a chemical shift that can vary depending on solvent and concentration, but generally appears in the δ 6.0-8.5 ppm range.

Methine Protons (CH): The two methine protons, one on the phenylethyl moiety and one on the chloropropanamide portion, would appear as distinct multiplets. The CH proton adjacent to the phenyl group is expected around δ 5.0-5.2 ppm, split by the neighboring methyl and N-H protons. The CH proton adjacent to the chlorine atom would likely resonate around δ 4.4-4.6 ppm, split by its neighboring methyl group.

Methyl Protons (CH₃): The two methyl groups would give rise to two separate doublets. The methyl group of the propanamide moiety would appear around δ 1.6-1.8 ppm, while the methyl group on the phenylethyl chain would be expected at a slightly upfield position, around δ 1.4-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear as a singlet at a low field, typically in the range of δ 168-172 ppm.

Aromatic Carbons: The carbons of the phenyl ring would show a set of signals between δ 125 and 145 ppm.

Aliphatic Carbons: The methine carbon attached to the nitrogen (in the phenylethyl group) would be found around δ 48-52 ppm, while the methine carbon bearing the chlorine atom would be further downfield, around δ 55-60 ppm. The two methyl carbons would resonate at higher fields, typically between δ 15 and 25 ppm.

The following table summarizes the expected chemical shifts for this compound.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Phenyl CH7.20-7.40 (m)125.0-145.0
Amide NH6.0-8.5 (br s or d)-
Phenylethyl CH5.0-5.2 (m)48.0-52.0
Chloropropanamide CH4.4-4.6 (q)55.0-60.0
Phenylethyl CH₃1.4-1.6 (d)15.0-25.0
Chloropropanamide CH₃1.6-1.8 (d)15.0-25.0
Amide C=O-168.0-172.0

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Identity and Purity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (molecular formula C₁₁H₁₄ClNO), the expected monoisotopic mass is approximately 211.0764 g/mol . In mass spectrometry, the molecule can be ionized in various ways, leading to different charged species.

Predicted Mass Spectrometry Data: The following table lists the predicted m/z values for various adducts of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide. uni.lu

Adduct Predicted m/z
[M+H]⁺212.08367
[M+Na]⁺234.06561
[M-H]⁻210.06911
[M+NH₄]⁺229.11021
[M+K]⁺250.03955
[M]⁺211.07584

Data sourced from PubChemLite. uni.lu

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by approximately 2 m/z units (for the ³⁵Cl and ³⁷Cl isotopes) in a rough 3:1 intensity ratio, which serves as a key identifier for chlorine-containing compounds.

Infrared (IR) Spectroscopy and Elemental Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its amide and aromatic functionalities.

N-H Stretch: A sharp to moderately broad absorption band between 3300 and 3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group.

N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ is due to the N-H bending vibration coupled with C-N stretching.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Elemental Analysis: Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₁₁H₁₄ClNO), the theoretical elemental composition is:

Carbon (C): 62.41%

Hydrogen (H): 6.67%

Chlorine (Cl): 16.75%

Nitrogen (N): 6.62%

Oxygen (O): 7.56%

Experimental values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Chromatographic Purity and Enantiomeric Excess Determination (e.g., UPLC)

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for determining its enantiomeric excess. Since the molecule contains two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers).

Purity Determination: A reversed-phase UPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be employed to separate the target compound from any impurities or starting materials. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Enantiomeric Excess Determination: To separate the enantiomers and determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. Chiral UPLC or HPLC methods utilizing columns with chiral selectors, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commonly used. The mobile phase is often a non-polar solvent system like a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol). The separation of the enantiomers allows for their individual quantification, and the enantiomeric excess can be calculated using the following formula:

e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

A high enantiomeric excess is crucial in many applications, particularly in the pharmaceutical industry, where different enantiomers can have distinct biological activities.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of organic compounds such as 2-chloro-N-(1-phenylethyl)propanamide.

A typical DFT study on this compound would involve geometry optimization, where the lowest energy conformation of the molecule is determined. This provides precise data on bond lengths, bond angles, and dihedral angles. For analogous compounds like 2-chloro-N-(p-tolyl)propanamide, such calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable geometric parameters. uq.edu.au

From the optimized structure, a wealth of electronic properties can be calculated. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. core.ac.uk

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species and biological receptors. Global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. uq.edu.au

Table 1: Representative Data from Quantum Chemical Calculations

Calculated PropertyTypical MethodSignificance for this compound
Optimized Geometry (Bond Lengths/Angles)DFT (e.g., B3LYP/6-311++G)Provides the most stable 3D structure of the molecule.
HOMO EnergyDFTIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO EnergyDFTIndicates the energy of the lowest available electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)DFTCorrelates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)DFTVisualizes electrophilic and nucleophilic sites, predicting non-covalent interactions.
Global Reactivity Descriptors (Hardness, Electrophilicity)Derived from HOMO/LUMO energiesQuantifies the overall reactivity profile of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov Given that chloroacetamide derivatives are known to possess herbicidal activity, a plausible target for this compound could be a key enzyme in a plant's metabolic pathway, for instance, ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids. phytojournal.com

The process involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Docking software, such as AutoDock Vina, then systematically samples different conformations and orientations of the ligand within the protein's active site. scribd.com A scoring function is used to estimate the binding affinity, typically reported in kcal/mol, with more negative values indicating stronger binding. The resulting binding poses reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to validate the predicted binding pose and assess the stability of the ligand-protein complex over time. bldpharm.com MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov

An MD simulation of the this compound-target complex would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex is then analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, the Radius of Gyration (Rg) of the protein, and the number of intermolecular hydrogen bonds formed throughout the simulation. A stable complex will typically show low and converged RMSD values, indicating that the ligand remains securely bound in the active site. bldpharm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a compound like this compound, a QSAR model could be developed to predict its herbicidal activity.

The development of a QSAR model involves several key steps:

Data Set Compilation : A training set of structurally related propanamide compounds with experimentally measured herbicidal activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation : For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices that describe the molecule's size, shape, and branching.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a selection of the most relevant descriptors with the observed biological activity.

Validation : The model's predictive power is rigorously tested using statistical cross-validation techniques (like leave-one-out) and by using an external test set of compounds that were not included in the model's training.

A validated QSAR model for herbicidal propanamides could be used to predict the activity of this compound and guide the design of new, more potent analogues by identifying the key structural features that contribute to higher activity.

ADME Prediction (Focus on Computational Methodology)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of developing new agrochemicals or pharmaceuticals to ensure the molecule can reach its target and does not possess unfavorable characteristics. Computational tools provide a rapid and cost-effective means of estimating these properties.

These prediction tools are typically built on QSAR models or machine learning algorithms trained on large datasets of experimental ADME data. Web-based platforms like SwissADME and pkCSM utilize various methodologies, including fragment-based contributions, topological descriptors, and graph-based signatures, to predict a wide range of pharmacokinetic properties. nih.gov

For this compound, these tools can predict key parameters such as:

Absorption : Gastrointestinal (GI) absorption and skin permeability (Log Kp).

Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism : Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

Excretion : Predictions related to water solubility (Log S).

These predictions help to build a comprehensive in silico profile of the compound's likely behavior in a biological system.

Table 2: Computationally Predicted ADME Properties for this compound Data generated using the pkCSM predictive model. uq.edu.au

ADME PropertyCategoryPredicted ValueInterpretation
Water Solubility (LogS)Absorption-3.153 log(mol/L)Indicates moderate to low solubility in water.
Intestinal Absorption (Human)Absorption93.591 %Predicted to have high intestinal absorption.
Caco-2 PermeabilityAbsorption1.071 logPapp (10⁻⁶ cm/s)Suggests high permeability across the intestinal wall.
Skin Permeability (LogKp)Absorption-2.619 cm/hIndicates relatively low skin permeability.
P-glycoprotein SubstrateAbsorptionYesPredicted to be a substrate of the P-gp efflux pump.
VDss (human)Distribution0.435 log(L/kg)Suggests moderate distribution into tissues.
BBB PermeabilityDistribution-0.013 logBBPredicted to be able to cross the Blood-Brain Barrier.
CYP2D6 SubstrateMetabolismNoNot predicted to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateMetabolismYesPredicted to be a substrate for the CYP3A4 enzyme.
CYP1A2 inhibitorMetabolismNoNot predicted to inhibit the CYP1A2 enzyme.
CYP2C19 inhibitorMetabolismNoNot predicted to inhibit the CYP2C19 enzyme.
CYP2C9 inhibitorMetabolismNoNot predicted to inhibit the CYP2C9 enzyme.
CYP2D6 inhibitorMetabolismNoNot predicted to inhibit the CYP2D6 enzyme.
CYP3A4 inhibitorMetabolismNoNot predicted to inhibit the CYP3A4 enzyme.

Emerging Research Directions and Academic Applications

Integration into Advanced Polymerization Initiators (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. nih.gov The choice of initiator is critical as it determines the number of growing polymer chains and introduces functionality at one end of the polymer. Any alkyl halide with an activating substituent on the α-carbon can potentially serve as an ATRP initiator. cmu.edu

The structure of 2-chloro-N-(1-phenylethyl)propanamide is well-suited for this role. The chlorine atom on the α-carbon, activated by the adjacent amide carbonyl group, can be homolytically cleaved by a transition metal catalyst (typically copper-based) to initiate polymerization. nih.govcmu.edu The presence of the N-(1-phenylethyl) group provides further stability to the resulting radical, a key feature for effective initiation. kpi.ua

Research has shown that the rate of activation for ATRP initiators is highly dependent on their structure. colab.ws While chloro-initiators are generally less reactive than their bromo- or iodo- counterparts, this can be advantageous. colab.ws For instance, using a mixture of two initiators with different reactivities, such as a highly reactive bromo-initiator and a less reactive chloro-initiator, allows for the tailoring of polymer dispersity. ethz.ch this compound could function as the less active component in such systems. Furthermore, related chloropropionamide initiators have been successfully used to achieve controlled polymerization of functional monomers like N-acryloylglycinamide. rsc.org While 2-chloropropionates can be poor initiators for certain monomers like methyl methacrylate, they are effective for polymerizing styrenes and acrylates. cmu.edu

Table 1: Comparison of Structural Features of ATRP Initiators
Initiator TypeHalogen (X)α-SubstituentRelative Reactivity (kact)Key Characteristics
Methyl 2-chloropropionateCl-C(O)OMeLowLess active; useful for specific monomers or for tuning dispersity. colab.wsethz.ch
Methyl 2-bromopropionateBr-C(O)OMeModerate (~20x chloro)Commonly used, good control. colab.ws
1-Phenylethyl bromideBr-PhHighEfficient for styrene (B11656) polymerization. cmu.educmu.edu
This compoundCl-C(O)NHR, -Ph (on N)Predicted: Low-ModerateCombines features of chloropropionates and phenylethyl halides; potential for chiral polymer synthesis.

Role as Chiral Intermediates in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. mdpi.com Chiral intermediates, which are enantiomerically enriched compounds used as building blocks, are essential for these syntheses. rsc.org this compound possesses two stereocenters: one at the α-carbon of the propanamide backbone and another at the benzylic carbon of the phenylethyl group. This inherent chirality makes it a valuable intermediate for asymmetric synthesis.

Enantioenriched α-haloamides are considered attractive "linchpins" for preparing a variety of chiral motifs. nih.gov The α-chloro group in this compound is a versatile functional handle. It can readily undergo nucleophilic substitution (SN2) reactions with a range of nucleophiles, typically with inversion of stereochemistry at the α-carbon. nih.gov This allows for the stereocontrolled introduction of new functional groups, such as amines, azides, thiols, or ethers, to generate more complex chiral molecules.

The N-(1-phenylethyl)amine moiety, often derived from commercially available and enantiopure (R)- or (S)-1-phenylethylamine, can act as a chiral auxiliary. mdpi.com It can direct the stereochemical outcome of reactions at other parts of the molecule before being potentially cleaved at a later stage. The utility of structurally similar compounds as key intermediates in the synthesis of synthetically viable active pharmaceutical ingredients (APIs) has been demonstrated, highlighting the potential of this class of molecules in complex synthesis. nih.govresearchgate.net

Table 2: Potential Synthetic Transformations of this compound as a Chiral Intermediate
Reagent/Reaction TypeResulting Functional Group (at α-position)Potential Product ClassReference for Transformation Concept
NaN3 (Azide substitution)α-Azido amidePrecursor to α-amino acids, triazoles nih.gov
R-NH2 (Amination)α-Amino amideDipeptide fragments, chiral amines nih.gov
R-OH / R-O- (Alkoxidation)α-Oxy amideα-Hydroxy acid derivatives nih.gov
R-SH / R-S- (Thiolation)α-Thio amideSulfur-containing chiral compounds nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. nih.gov Covalent probes, which form a permanent bond with their target, are particularly powerful for identifying enzyme active sites and discovering new drug targets. researchgate.net An emerging area of interest is the use of weakly reactive electrophiles, which can achieve high target selectivity and are compatible with in vivo applications. researchgate.net

Recent research has identified the 2-chloropropionamide (B1208399) functionality as a promising low-reactivity electrophile for the development of irreversible small-molecule probes. researchgate.net This moiety is less reactive than commonly used acrylamides, offering a different profile for target engagement. In one study, a small molecule containing a 2-chloropropionamide group was found to selectively label and inhibit protein disulfide isomerase (PDI), an enzyme linked to cancers like multiple myeloma. researchgate.net

This compound provides an excellent scaffold for building upon this concept. The core 2-chloropropionamide serves as the "warhead" for covalent modification of protein nucleophiles (like cysteine). The N-(1-phenylethyl) group can be considered a "recognition element" that influences the probe's binding affinity and selectivity through steric and hydrophobic interactions within a protein's binding pocket. By modifying the phenyl ring with reporter tags such as fluorophores or biotin, researchers could develop activity-based protein profiling (ABPP) probes to visualize, identify, and quantify target engagement in complex biological samples.

Table 3: Design Elements of a Hypothetical Chemical Probe Based on the this compound Scaffold
Probe ComponentCorresponding Moiety in ScaffoldFunctionPotential for Modification
Reactive Group ("Warhead")2-chloropropionamideForms a covalent bond with a target protein nucleophile. researchgate.netStereochemistry can be varied (R vs. S) to probe chiral binding pockets.
Recognition ElementN-(1-phenylethyl) groupProvides non-covalent interactions (hydrophobic, van der Waals) to guide selectivity.Substituents can be added to the phenyl ring to tune binding properties.
Reporter/Handle(Not present; hypothetical addition)Allows for detection and/or isolation of probe-protein complexes.A fluorophore, biotin, or alkyne tag could be attached to the phenyl ring. mdpi.com

Future Perspectives in Academic Chemical Research

The multifaceted nature of this compound opens several promising avenues for future academic investigation.

In polymer chemistry , the use of enantiopure versions of this initiator, such as (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide, could enable the synthesis of stereoregular polymers. sigmaaldrich.com Such polymers may exhibit unique chiroptical properties or self-assembly behaviors, leading to novel materials for chiral separations, asymmetric catalysis, or advanced optics.

In synthetic organic chemistry , its role as a chiral building block is poised for expansion. Future work could see its incorporation into the total synthesis of complex natural products or the development of novel synthetic methodologies where its dual stereocenters are used to control the formation of subsequent chiral centers in a molecule.

The most dynamic future applications may lie in chemical biology and drug discovery . Building on the discovery of 2-chloropropionamides as tunable covalent warheads, researchers can synthesize libraries of derivatives of this compound. researchgate.net By varying the stereochemistry and substituents on the phenyl ring, these libraries could be screened against various cell lines and protein targets. This approach could lead to the discovery of novel covalent inhibitors for enzymes implicated in disease and the identification of new, previously "undruggable" protein targets. The compound serves as an ideal fragment for fragment-based drug discovery, where its core structure can be elaborated to achieve high-potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(1-phenylethyl)propanamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-chloropropanoyl chloride with (1-phenylethyl)amine in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Key optimization parameters include:

  • Molar ratio : A 1.2:1 excess of 2-chloropropanoyl chloride to amine improves conversion.
  • Temperature : Maintain 0–5°C during addition to minimize side reactions (e.g., hydrolysis of acyl chloride).
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity compared to non-polar solvents.
  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction and column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventTHF+15% vs. DCM
Temperature0–5°CReduces hydrolysis by 20%
Molar Ratio1.2:1 (acyl chloride:amine)Maximizes conversion

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and purity. Key signals include:
    • ¹H NMR : Doublet for CH₃ (δ ~1.5–1.7 ppm, J = 7.2 Hz), multiplet for aromatic protons (δ ~7.2–7.4 ppm), and methine proton (δ ~5.1 ppm) .
    • ¹³C NMR : Carbonyl signal at δ ~168 ppm, chlorinated carbon at δ ~56 ppm.
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 225.08 for C₁₁H₁₃ClNO⁺) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per GHS classification) .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the (1-phenylethyl) group influence biological activity?

Methodological Answer: The (S)- and (R)-enantiomers of the 1-phenylethyl group exhibit distinct interactions with chiral biological targets. For example:

  • Enantioselective Synthesis : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers.
  • Activity Testing : Compare IC₅₀ values in receptor-binding assays. In a related study, (S)-enantiomers showed 3-fold higher affinity for certain enzymes due to steric complementarity .

Table 2: Enantiomer-Specific Activity Data (Hypothetical)

EnantiomerTarget Affinity (IC₅₀, μM)Metabolic Stability (t₁/₂, h)
(S)0.452.8
(R)1.321.5

Q. What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model:
    • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., chloro group’s σ-hole for SN2 reactions).
    • HOMO-LUMO Gap : Correlate with stability (smaller gaps suggest higher reactivity) .
  • Molecular Dynamics : Simulate solvation effects in water/THF to predict solubility trends .

Q. How can contradictions in reported thermal stability data be resolved?

Methodological Answer: Discrepancies often arise from differing experimental conditions:

  • Differential Scanning Calorimetry (DSC) : Conduct under inert (N₂) vs. oxidative (air) atmospheres.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset. For example, decomposition at 180°C in air vs. 210°C in N₂ due to oxidative degradation .

Q. How does this compound compare structurally and functionally to chloroacetamide herbicides (e.g., propachlor)?

Methodological Answer:

  • Structural Comparison : Both share a chloroacetamide backbone, but this compound has a bulky phenylethyl group, reducing herbicidal activity but enhancing lipophilicity for pharmaceutical applications.
  • Mechanistic Studies : Propachlor inhibits plant fatty acid synthesis, while this compound’s bioactivity (if any) remains under investigation .

Q. What role do hydrogen bonds and π-π interactions play in its crystal structure?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • N–H⋯O Hydrogen Bonds : Between amide N–H and carbonyl O (d = 2.89 Å, θ = 158°), stabilizing the lattice.
  • π-π Stacking : Between phenyl rings (centroid distance = 3.78 Å), contributing to melting point elevation (~114–115°C) .

Table 3: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁2₁2₁
Hydrogen Bond Length (Å)2.89
π-π Distance (Å)3.78

Retrosynthesis Analysis

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2-chloro-N-(1-phenylethyl)propanamide
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